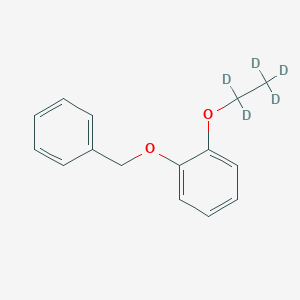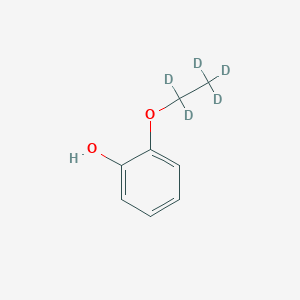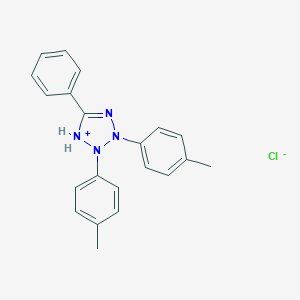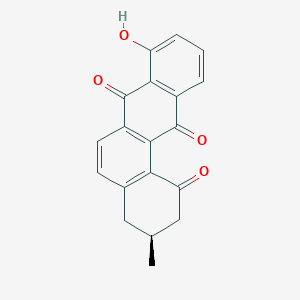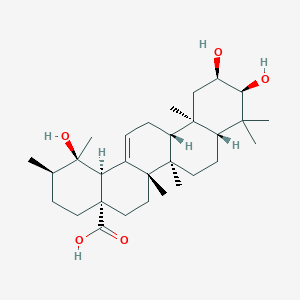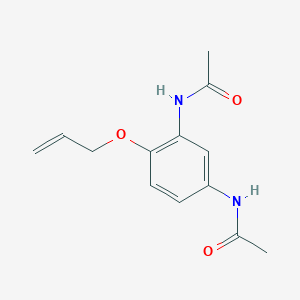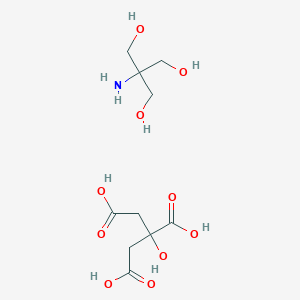![molecular formula C9H14O2 B019254 7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 105018-99-3](/img/structure/B19254.png)
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene is a chemical compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound is commonly known as MDD and is a bicyclic compound that contains a spiro-ring and a dioxolane ring. MDD has been found to have several important properties, including anti-inflammatory, antimicrobial, and anticancer effects.
Mecanismo De Acción
The mechanism of action of MDD is not fully understood. However, it is believed that MDD exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to a reduction in inflammation, the growth of cancer cells, and the growth of certain microorganisms.
Efectos Bioquímicos Y Fisiológicos
MDD has been found to have several important biochemical and physiological effects. One of the most important effects of MDD is its anti-inflammatory properties. MDD has been found to reduce inflammation by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. MDD has also been found to have antimicrobial effects, which makes it a promising candidate for the treatment of bacterial and fungal infections. Additionally, MDD has been found to have anticancer effects, which makes it a promising candidate for the development of new cancer treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDD has several advantages and limitations for lab experiments. One of the advantages of MDD is its potent effects, which makes it a promising candidate for the development of new drugs. Additionally, MDD is relatively easy to synthesize, which makes it a convenient compound for lab experiments. However, one of the limitations of MDD is its potential toxicity. MDD has been found to have toxic effects on certain cells and tissues, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of MDD. One of the most important directions is the development of new drugs that are based on the structure of MDD. These drugs could be used to treat a variety of diseases, including inflammation, cancer, and microbial infections. Additionally, further research is needed to fully understand the mechanism of action of MDD and its potential toxic effects. This research could lead to the development of new compounds that have similar effects to MDD but with fewer toxic effects.
Métodos De Síntesis
The synthesis of MDD is a complex process that involves several steps. One of the most common methods for synthesizing MDD is through the reaction of 7-methoxy-1,4-dioxaspiro[4.5]dec-6-ene and iodomethane. This reaction results in the formation of MDD as the main product. Other methods for synthesizing MDD include the use of palladium-catalyzed reactions and the use of organometallic compounds.
Aplicaciones Científicas De Investigación
MDD has been found to have several important scientific research applications. One of the most important applications of MDD is in the field of drug discovery. MDD has been found to have potent anti-inflammatory, antimicrobial, and anticancer effects, which makes it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
105018-99-3 |
|---|---|
Nombre del producto |
7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
7-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h7H,2-6H2,1H3 |
Clave InChI |
LNSRBJBDTPPSHW-UHFFFAOYSA-N |
SMILES |
CC1=CC2(CCC1)OCCO2 |
SMILES canónico |
CC1=CC2(CCC1)OCCO2 |
Sinónimos |
1,4-Dioxaspiro[4.5]dec-6-ene, 7-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-3-[5-Tert-butyldimethylsilyloxymethyl-2,6-diisopropyl-4-(4-fluorophenyl)-pyrid-3-YL]-prop-2-enal](/img/structure/B19175.png)
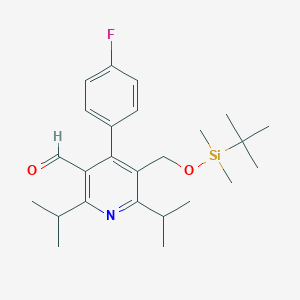
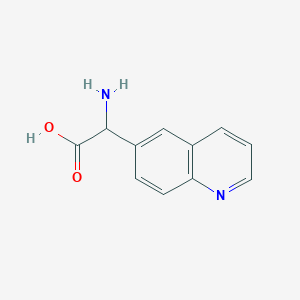
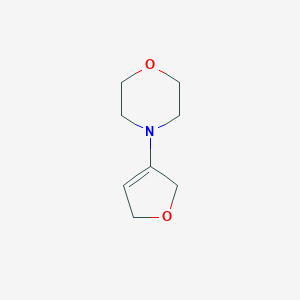
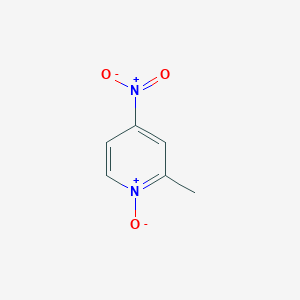
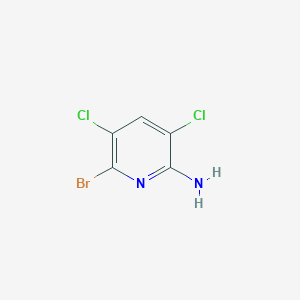
![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)
